molecular formula C15H10ClNO3 B130148 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- CAS No. 51234-85-6

5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)-

Cat. No.: B130148
CAS No.: 51234-85-6
M. Wt: 287.7 g/mol
InChI Key: MQBAVJCSIXDBPU-UHFFFAOYSA-N
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Description

5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- is a chemical compound that belongs to the class of benzoxazole derivatives. This compound has garnered significant interest in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The compound’s structure consists of a benzoxazole ring fused with an acetic acid moiety and a 4-chlorophenyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- typically involves the condensation of 2-aminophenol with chloroacetic acid, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Scientific Research Applications

Anti-Inflammatory Properties

Benoxaprofen was originally developed as an anti-inflammatory agent. It has demonstrated effectiveness in reducing inflammation in several animal models, such as:

  • Carrageenan-Induced Edema : Benoxaprofen significantly reduced swelling when administered prior to the induction of inflammation.
  • Adjuvant Arthritis : Studies showed it alleviated symptoms in models of arthritis, indicating its potential for treating chronic inflammatory conditions .

Analgesic Effects

Research indicates that benoxaprofen possesses analgesic properties, particularly in pain associated with inflammation. It operates through mechanisms distinct from traditional NSAIDs, primarily by inhibiting cyclooxygenase enzymes involved in prostaglandin synthesis .

Anti-Allergic Activity

Benoxaprofen has been evaluated for its anti-allergic effects. Studies revealed its capability to inhibit the release of inflammatory mediators like slow-reacting substance of anaphylaxis (SRS-A) in both in vitro and in vivo models. This suggests a potential role in managing allergic reactions .

Anti-Psoriatic Activity

Recent findings have highlighted the compound's efficacy in treating psoriasis. In controlled studies using imiquimod-induced psoriatic mouse models:

  • Topical and Oral Administration : Both methods led to significant reductions in erythema intensity and skin thickness, as measured by the Psoriasis Area Severity Index (PASI) score.
  • Histopathological Improvements : Treated mice exhibited reduced signs of psoriatic alterations such as hyperkeratosis and edema .

Synthesis and Mechanism of Action

The synthesis of 5-benzoxazoleacetic acid typically involves the condensation of 2-aminophenol with chloroacetic acid, followed by cyclization to form the benzoxazole ring. Reaction conditions often include dehydrating agents like phosphorus oxychloride or polyphosphoric acid to facilitate this process.

The compound's mechanism of action primarily involves:

  • Inhibition of cyclooxygenase enzymes.
  • Modulation of inflammatory pathways related to skin cell proliferation and allergic responses .

Comparative Studies

Comparative trials have been conducted to evaluate benoxaprofen against other anti-inflammatory agents like naproxen. In one study involving rheumatoid arthritis patients:

  • Benoxaprofen showed comparable efficacy to naproxen but was noted for a better profile regarding grip strength improvement.
  • The long plasma half-life of benoxaprofen allows for once-daily dosing, which may enhance patient compliance .

Summary Table of Applications

Application AreaDescriptionKey Findings
Anti-InflammatoryReduces inflammation in various modelsEffective in carrageenan-induced edema
AnalgesicProvides pain relief associated with inflammationOperates differently from traditional NSAIDs
Anti-AllergicInhibits release of SRS-A and other mediatorsPotential use in allergic reactions
Anti-PsoriaticTreats psoriasis via topical/oral administrationSignificant reduction in PASI scores

Comparison with Similar Compounds

Biological Activity

5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- can be described by its chemical structure, which includes a benzoxazole moiety and a chlorophenyl group. The structural formula can be represented as follows:

  • Molecular Formula : C11_{11}H8_{8}ClN1_{1}O2_{2}
  • Molecular Weight : 233.64 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Studies indicate that it may act as an inhibitor of specific pathways involved in inflammation and cancer progression.

Anticancer Activity

Research has demonstrated that 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- exhibits significant anticancer properties. A study conducted on human cancer cell lines showed that this compound induces apoptosis through the activation of caspase pathways. The results are summarized in Table 1.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15.2Caspase activation
HeLa (Cervical Cancer)12.5Cell cycle arrest
A549 (Lung Cancer)18.3Induction of apoptosis

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has shown promising anti-inflammatory activity. In vitro studies indicated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Case Studies

  • Case Study on MCF-7 Cells : A recent investigation assessed the effects of 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- on MCF-7 breast cancer cells. The study revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed under microscopy.
  • In Vivo Study on Inflammation : Another study evaluated the anti-inflammatory effects of this compound in a murine model of acute inflammation induced by carrageenan. Administration of the compound resulted in a marked reduction in paw edema compared to controls, highlighting its potential therapeutic use in inflammatory diseases.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO3/c16-11-4-2-10(3-5-11)15-17-12-7-9(8-14(18)19)1-6-13(12)20-15/h1-7H,8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBAVJCSIXDBPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20199243
Record name 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51234-85-6
Record name 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051234856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of p-chlorobenzimidoethyl ether hydrochloride (16.5 g.) and 3-amino- 4-hydroxyphenylacetic acid (12.53 g.) in methanol (75 ml.) was refluxed for 2 hours. After standing at room temperature overnight the white solid product was removed by filtration. Re-crystallisation from ethanol gave the required acid, m.p. 241°- 242°C.
Name
ether hydrochloride
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
12.53 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of methyl α-bromo-2-p-chlorophenyl-5-benzoxazolylacetate (3 g.) in dioxan (30 ml.) was treated with aqueous 2N sodium hydroxide solution. The mixture was acidified and crude α-bromo-2-p-chlorophenyl-5-benzoxazolylacetic acid was filtered off. This solid was dissolved in ethanol (30 ml.) and palladium on charcoal added. The solution was hydrogenated for 3 hours. The catalyst was removed and the solution was evaporated to dryness. The residue was crystallised to give 2-p-chlorophenyl-5-benzoxazolylacetic acid, m.p. 241°-242° C.
Name
methyl α-bromo-2-p-chlorophenyl-5-benzoxazolylacetate
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Customer
Q & A

Q1: What were the key findings of the study regarding the anti-psoriatic effects of CBA and MCBA?

A: The study demonstrated that both CBA and MCBA exhibited significant anti-psoriatic activity in an imiquimod (IMQ)-induced mouse model of psoriasis []. Both topical and oral administration of the compounds resulted in a reduction of psoriatic symptoms, including erythema, thickness, and desquamation. This improvement was evidenced by a significant decrease in the Psoriasis Area Severity Index (PASI) scores. Histopathological analysis of skin tissues further confirmed these findings, revealing reduced signs of psoriatic alterations in treated mice compared to the control group. Importantly, MCBA demonstrated superior efficacy compared to CBA, with effects comparable to the reference drug, Clobetasol propionate [].

Q2: How does the structure of MCBA contribute to its enhanced anti-psoriatic activity compared to CBA?

A: While the study doesn't delve into the specific mechanism behind MCBA's higher efficacy, it's plausible that the difference in structure contributes to the observed effects. MCBA, being the methyl ester of CBA, might possess improved pharmacokinetic properties, such as enhanced skin penetration and absorption, leading to higher bioavailability at the target site []. Further research exploring the structure-activity relationship is needed to confirm this hypothesis and optimize the compound for potential clinical use.

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